1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
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Overview
Description
1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
The synthesis of 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically involves the reaction of pyrazole derivatives with sulfonyl chloride reagents. One common method involves the use of thionyl chloride as a chlorinating agent . The reaction conditions often require cooling to maintain the stability of the intermediates and to control the reaction rate.
Chemical Reactions Analysis
1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Electrophilic Substitution: The pyrazole and pyridine rings can undergo electrophilic substitution reactions, such as nitration or bromination.
Scientific Research Applications
1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity . The pyrazole and pyridine rings can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also contain fused heterocyclic rings and exhibit similar biological activities, such as enzyme inhibition and antimicrobial properties.
Pyridine-3-sulfonyl chloride: This compound is structurally similar and can undergo similar chemical reactions, but it lacks the pyrazole ring, which may affect its biological activity.
Properties
Molecular Formula |
C9H10ClN3O2S |
---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClN3O2S/c1-6(2)13-9-7(4-12-13)3-8(5-11-9)16(10,14)15/h3-6H,1-2H3 |
InChI Key |
NDVHAUPVPOLGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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